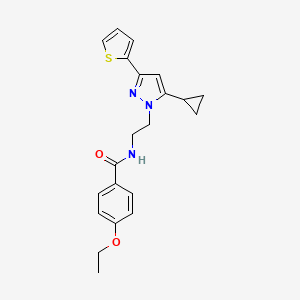

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl spacer to a 4-ethoxybenzamide group. This structure combines heterocyclic motifs (pyrazole and thiophene) with a benzamide moiety, a design often seen in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-26-17-9-7-16(8-10-17)21(25)22-11-12-24-19(15-5-6-15)14-18(23-24)20-4-3-13-27-20/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGIPWPGOHMKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step involves the synthesis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.

-

Alkylation: : The pyrazole intermediate is then alkylated with a 2-bromoethylamine derivative to introduce the ethyl linker.

-

Amidation: : The final step involves the coupling of the alkylated pyrazole with 4-ethoxybenzoic acid or its activated derivative (such as an acid chloride) to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

-

Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the ethoxy group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Bases: Triethylamine, sodium hydroxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily of interest due to its potential biological activities. Research indicates that compounds containing pyrazole and thiophene rings often exhibit diverse pharmacological properties, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the thiophene moiety may enhance this activity by improving the compound's interaction with biological targets.

- Anti-inflammatory Properties : Compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide have been investigated for their ability to inhibit enzymes associated with inflammatory responses, such as lipoxygenases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several steps, including the formation of the pyrazole core and subsequent alkylation with ethylamine derivatives. Understanding the SAR is crucial for optimizing its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer properties |

| Thiophene Ring | Potentially increases binding affinity |

| Ethoxy Group | May improve lipophilicity and pharmacokinetics |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a related pyrazole compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance its therapeutic potential .

Case Study 2: Anti-inflammatory Effects

In silico docking studies indicated that compounds with similar structures could serve as effective inhibitors of 5-lipoxygenase, a key enzyme in inflammatory pathways. This suggests a promising avenue for further research into their anti-inflammatory capabilities .

Mechanism of Action

The exact mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamide moiety might enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole- and thiophene-containing derivatives, which are widely explored for antimicrobial, anticancer, and anti-inflammatory applications. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substitution Effects

Key Findings from Comparative Studies

- Antibacterial Activity : The methylthio-thiophene analog exhibits superior antibacterial potency compared to brominated derivatives, likely due to enhanced membrane permeability from the sulfur-containing group. The absence of a cyclopropyl group in these analogs may reduce metabolic stability compared to the target compound.

- Solubility and Lipophilicity : The target compound’s 4-ethoxybenzamide group lowers LogP (~2.5 estimated) relative to dual thiophene-containing amines (LogP >4) , suggesting better aqueous solubility.

- Target Selectivity : The trifluoromethyl-pyrazole acetamide shows kinase inhibition, whereas thiophene-pyrazole derivatives (like the target compound) are more associated with antimicrobial effects, highlighting substituent-driven selectivity.

Computational and Crystallographic Insights

- SHELXL Refinement: Structural analogs (e.g., quinolone derivatives) have been refined using SHELXL , confirming planar pyrazole-thiophene systems. The cyclopropyl group in the target compound may introduce minor torsional strain, as observed in similar cyclopropane-containing structures.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound includes a pyrazole ring, a thiophene moiety, and an ethoxybenzamide structure, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.45 g/mol. The compound's structure can be visualized as follows:

Antimicrobial Properties

Research indicates that compounds within the benzamide class often exhibit significant antimicrobial activity. Studies have shown that similar pyrazole derivatives can inhibit bacterial growth, suggesting that this compound may possess antibacterial properties due to its sulfonamide-like characteristics .

Anti-inflammatory Effects

The pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. In vitro studies have demonstrated that related compounds effectively block COX activity, leading to reduced inflammation markers in cellular models . This suggests that this compound may also exhibit anti-inflammatory properties.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways. The presence of the pyrazole and thiophene rings allows for potential binding interactions that could inhibit target proteins involved in disease processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Cyclooxygenase Inhibition : A study on sulfonamide-containing pyrazoles indicated potent inhibition of COX enzymes, with some compounds showing selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity : Some benzamide derivatives have been investigated for their antitumor properties, demonstrating the ability to inhibit cancer cell proliferation in vitro and in vivo. This highlights the potential for this compound to be developed as an anticancer agent .

- Structure–Activity Relationship (SAR) : Extensive SAR studies on related compounds have identified key structural features that enhance biological activity. Modifications to the benzamide portion have been shown to significantly affect potency and selectivity against various biological targets .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide, and what reaction conditions optimize yield?

- Methodology : The compound’s synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclization of cyclopropyl hydrazine derivatives with thiophen-2-yl ketones under acidic/basic conditions (e.g., H₂SO₄ or KOH in ethanol at 60–80°C) .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives, followed by coupling with 4-ethoxybenzamide via amide bond formation (e.g., EDCI/HOBt in DMF under nitrogen) .

- Optimization : Yields improve with strict control of temperature (60–70°C) and anhydrous solvents. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound structurally characterized, and which analytical techniques are critical for validation?

- Methodology :

- NMR (¹H/¹³C) : Assigns protons and carbons in the pyrazole, thiophene, and benzamide moieties. Key signals include δ 7.8–8.2 ppm (pyrazole NH), δ 6.8–7.5 ppm (thiophene and aromatic protons), and δ 1.3–1.5 ppm (cyclopropyl CH₂) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 424.18) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the pyrazole and benzamide groups, critical for activity .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24–48 hrs) .

- Anti-inflammatory : COX-2 inhibition (ELISA, IC₅₀ measurement) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or pyrazole) impact bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens on benzamide) and compare activity profiles.

- Example: Fluorine substitution at the benzamide para position increases COX-2 selectivity (ΔIC₅₀ from 12 µM to 4.5 µM) .

- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with COX-2 Arg120) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size).

- Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .

- Statistical Tools : Use ANOVA or multivariate analysis to distinguish assay variability from true structural effects .

Q. How can multi-step synthesis scalability challenges be addressed?

- Methodology :

- Flow Chemistry : Continuous flow reactors improve yield in pyrazole cyclization (residence time <30 mins, 75% yield vs. 50% batch) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce toxicity .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.